molecular formula C9H6BrN3S B13742953 Bromchinoxalin-isothiocyanate

Bromchinoxalin-isothiocyanate

Cat. No.: B13742953
M. Wt: 268.14 g/mol
InChI Key: YDTVEHPOFSPZMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromchinoxalin-isothiocyanate typically involves the reaction of primary amines with carbon disulfide (CS₂) in the presence of a base to form dithiocarbamate salts. These salts are then decomposed using reagents such as tosyl chloride or cyanuric acid to yield the desired isothiocyanate . This process can be carried out under aqueous conditions, making it a relatively straightforward and environmentally friendly method .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of benign solvents and optimized purification methods, such as column chromatography, ensures high purity and yield of the product .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Bromchinoxalin-isothiocyanate include:

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets and pathways. Its ability to modulate the Nrf2 pathway and induce apoptosis in cancer cells sets it apart from other isothiocyanates .

Properties

Molecular Formula

C9H6BrN3S

Molecular Weight

268.14 g/mol

IUPAC Name

3-bromo-4-isothiocyanato-1H-quinoxaline

InChI

InChI=1S/C9H6BrN3S/c10-9-5-11-7-3-1-2-4-8(7)13(9)12-6-14/h1-5,11H

InChI Key

YDTVEHPOFSPZMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC=C(N2N=C=S)Br

Origin of Product

United States

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